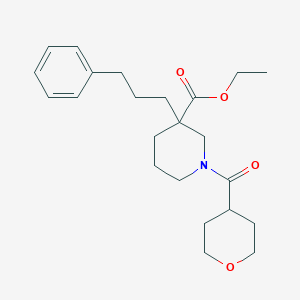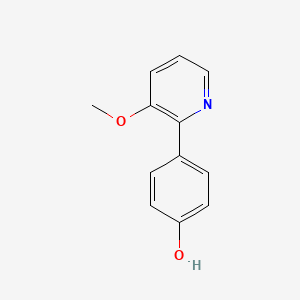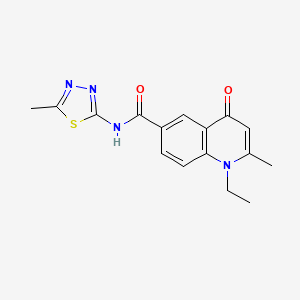![molecular formula C14H17N3O3 B5969355 2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5969355.png)
2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the imidazolidinone family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methyl-N-[(4-methylphenyl)methyl]amine with 2,5-dioxoimidazolidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
- 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
- 2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid .
Uniqueness
2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propiedades
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-3-5-10(6-4-9)8-17(2)12(18)7-11-13(19)16-14(20)15-11/h3-6,11H,7-8H2,1-2H3,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBWNDWLNRCBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)CC2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969280.png)
![[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5969286.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)

![7-(4-fluorobenzyl)-2-(4-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969300.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969303.png)
![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)

![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)

![methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5969339.png)
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B5969363.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
